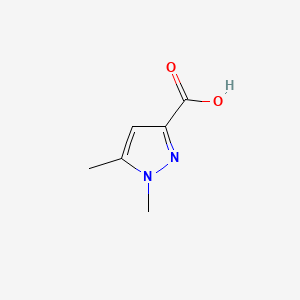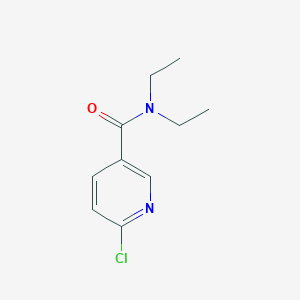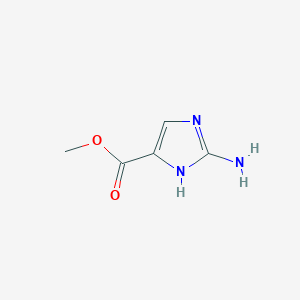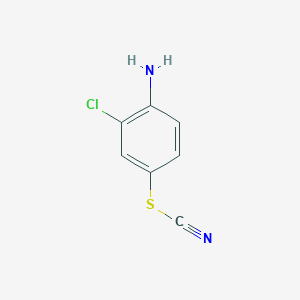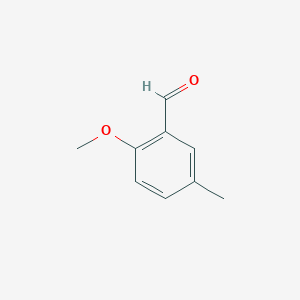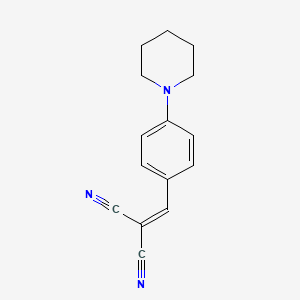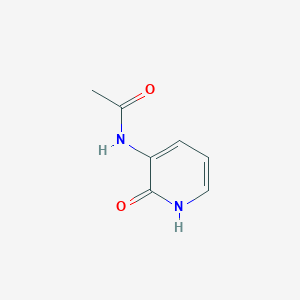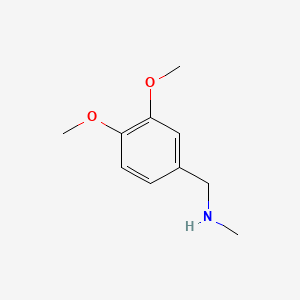
(3,4-Dimethoxybenzyl)methylamine
描述
“(3,4-Dimethoxybenzyl)methylamine” is an organic compound . It is also known as Veratrylamine . The empirical formula is C10H15NO2 and the molecular weight is 181.23 .
Synthesis Analysis
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . The protective group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .
Chemical Reactions Analysis
The 3,4-dimethoxybenzyl group can be removed by hydrogenolysis . It is more labile than p-methoxybenzyl .
科学研究应用
1. Synthesis of Novel Benzamide Compounds
- Summary of Application: Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been widely used in various fields including medical, industrial, biological, and potential drug industries .
- Methods of Application: The products were synthesized, purified, and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
2. Nanoparticles and Their Biological Applications
- Summary of Application: Nanoparticles have shown potential in targeting drug-resistant bacteria and highlighting new pathways for drug delivery, diagnostics, and beyond .
- Methods of Application: The synthesis, functionalization, and application of nanoparticles are studied. The bio-formulation of nanoparticles, emphasizing the importance of eco-friendly methods, and the synergistic effects of nanoparticles and plant metabolites are also explored .
- Results: Nanoparticles offer new mechanisms to kill pathogens and mitigate their uncontrollable effects through conventional methods . Green chemistry approaches to nanoparticle synthesis not only reduce environmental impacts but also enhance the antimicrobial properties of nanoparticles .
3. Proteolytic Enzymes in Molecular Biology
- Summary of Application: Proteolytic enzymes, which can be synthesized from various compounds, have key roles in biological processes and in the life-cycle of many pathogens . They are extensively applied in several sectors of industry and biotechnology .
- Methods of Application: Proteolytic enzymes are used in the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
- Results: The use of proteolytic enzymes in these applications has led to significant advancements in molecular biology research .
4. Industrial Applications of Enzymes
- Summary of Application: Enzymes are highly efficient biocatalysts researched for industrial-scale catalysis because of their several distinct advantages that range from their operation in milder reaction conditions, to their exceptional product selectivity, and to their lower environmental and physiological toxicity .
- Methods of Application: Enzymes are used in various industrial processes due to their lower energy requirements, mitigation of waste generation, and simplified production routes .
- Results: The use of enzymes as biocatalysts in chemical processes has led to reduced operating costs and has been partially realized in the pharmaceutical, food, and beverage industries .
5. Advanced Battery Science and Technology
- Summary of Application: Certain compounds can be used in the development of advanced battery technologies .
- Methods of Application: These compounds can be used in various stages of battery development, including the synthesis of new materials, the optimization of battery performance, and the improvement of manufacturing processes .
- Results: The use of these compounds in battery technology can lead to improvements in energy density, power density, charge/discharge efficiency, and overall battery lifespan .
6. Management of Amniotic Fluid Embolism
- Summary of Application: Certain compounds can be used in the management of amniotic fluid embolism (AFE), a sudden and dangerous condition .
- Methods of Application: These compounds can be used in the development of diagnostic criteria and disease management approaches .
- Results: The use of these compounds has led to significant advancements in the clinical diagnosis and treatment of AFE .
安全和危害
未来方向
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQODFBIAQVJQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343783 | |
| Record name | (3,4-Dimethoxybenzyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)methylamine | |
CAS RN |
63-64-9 | |
| Record name | (3,4-Dimethoxybenzyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxy-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


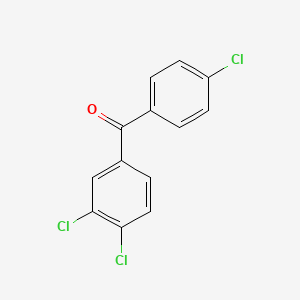
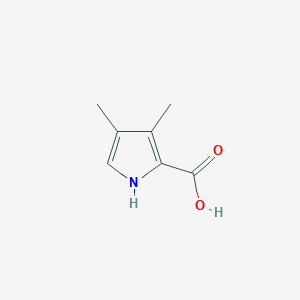

![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)
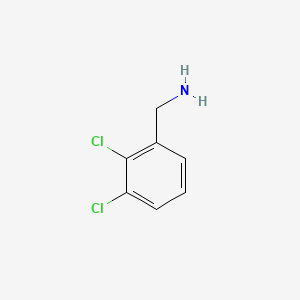
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
